

# An In-depth Technical Guide to 2-Ethynylpyridine (CAS 1945-84-2)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Ethynylpyridine

Cat. No.: B158538

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and safety information for **2-ethynylpyridine** (CAS Number: 1945-84-2). The information is presented to support its application in research, particularly in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

## Core Properties

**2-Ethynylpyridine** is a valuable building block in organic synthesis, characterized by the presence of a pyridine ring and a terminal alkyne functional group. This unique combination of an electron-deficient aromatic system and a reactive C-C triple bond makes it a versatile reagent for a variety of chemical transformations.

## Physicochemical Properties

The fundamental physicochemical properties of **2-ethynylpyridine** are summarized in the table below. It is a liquid at room temperature, with a characteristic boiling point under reduced pressure. It is important to note that some discrepancies exist in the reported melting point, with some sources indicating it is not applicable for this liquid-state compound.

| Property                              | Value                                       | Reference(s) |
|---------------------------------------|---|--------------|
| CAS Number                            | 1945-84-2                                   |              |
| Molecular Formula                     | C <sub>7</sub> H <sub>5</sub> N             |              |
| Molecular Weight                      | 103.12 g/mol                                |              |
| Boiling Point                         | 85 °C at 12 mmHg                            |              |
| Melting Point                         | Not applicable (liquid at room temperature) | -            |
| Density                               | 1.021 g/mL at 25 °C                         |              |
| Refractive Index (n <sup>20</sup> /D) | 1.56  |              |

## Spectroscopic Data

The structural identity of **2-ethynylpyridine** is confirmed by various spectroscopic techniques. The following tables summarize the key spectral data.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Note: Specific chemical shift and coupling constant data were not available in the searched resources. The following is a predicted spectrum based on the structure.

| Chemical Shift (ppm) | Multiplicity | Assignment     |
|----------------------|--------------|----------------|
| ~8.6                 | d            | H-6 (Pyridine) |
| ~7.7                 | td           | H-4 (Pyridine) |
| ~7.5                 | d            | H-3 (Pyridine) |
| ~7.2                 | dd           | H-5 (Pyridine) |
| ~3.1                 | s            | Acetylenic H   |

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

Note: Specific chemical shift data were not available in the searched resources. The following are predicted values.

| Chemical Shift (ppm) | Assignment     |
|----------------------|----------------|
| ~150                 | C-6 (Pyridine) |
| ~143                 | C-2 (Pyridine) |
| ~136                 | C-4 (Pyridine) |
| ~127                 | C-5 (Pyridine) |
| ~123                 | C-3 (Pyridine) |
| ~83                  | Acetylenic C   |
| ~78                  | Acetylenic C-H |

#### IR (Infrared) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                             |
|--------------------------------|---------------|--|
| ~3300                          | Strong        | ≡C-H stretch                           |
| ~2100                          | Medium-Weak   | C≡C stretch                            |
| ~1580, 1470, 1430              | Medium-Strong | C=C and C=N stretching (Pyridine ring) |

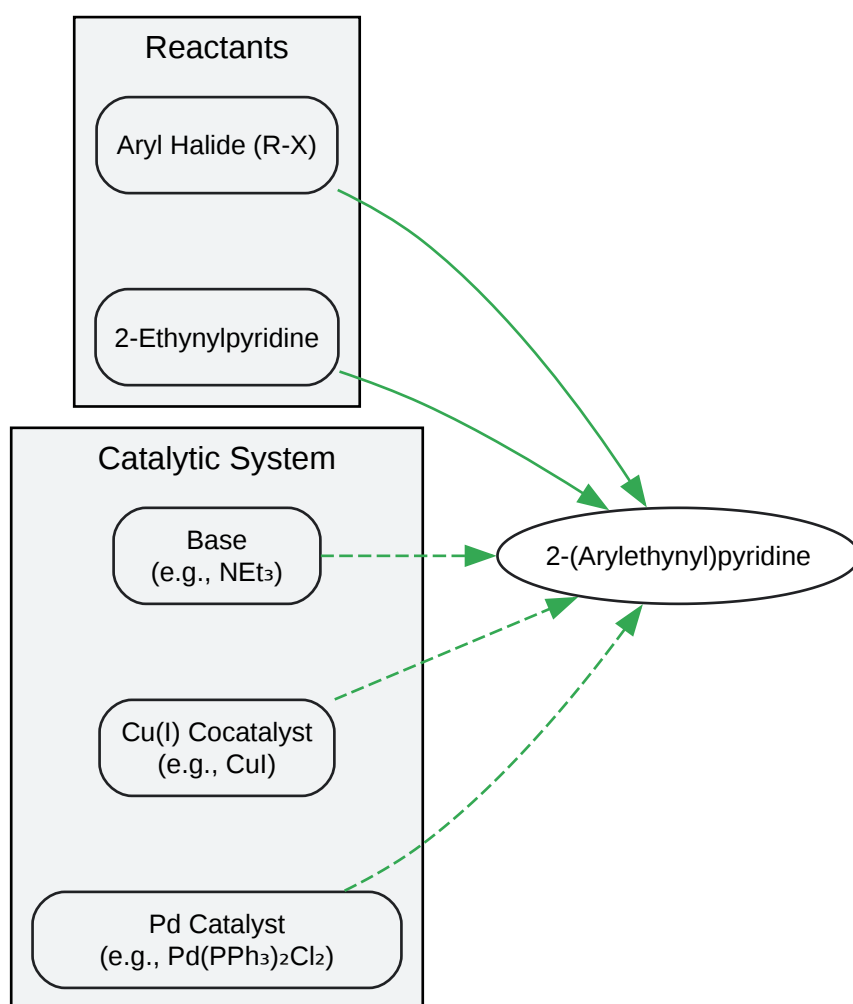
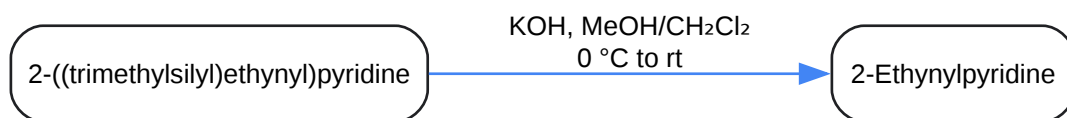
#### Mass Spectrometry

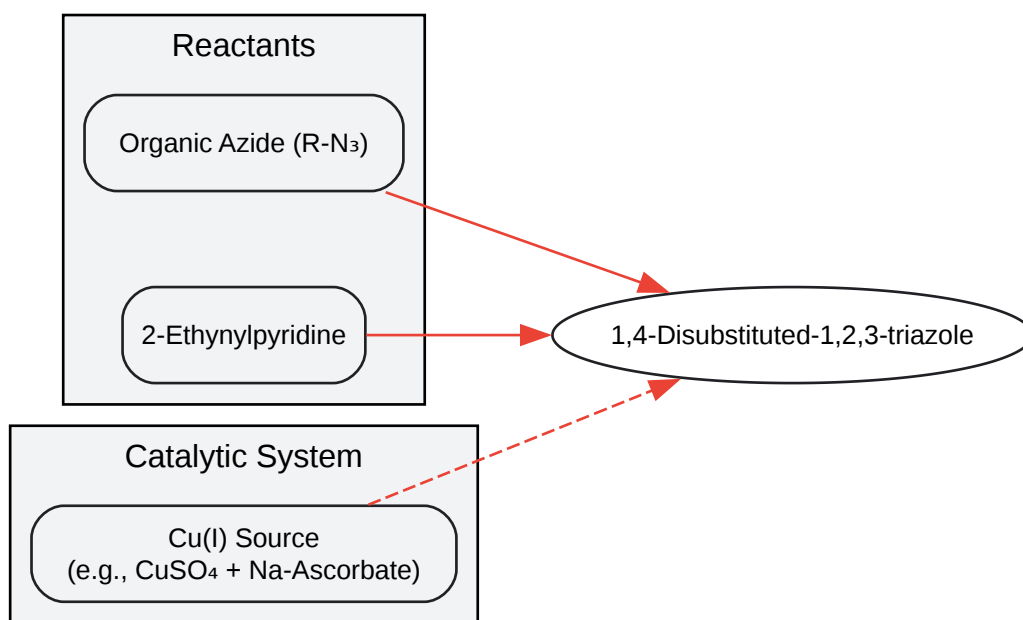
| m/z | Relative Intensity | Assignment                                    |
|-----|--------------------|---|
| 103 | High               | [M] <sup>+</sup> (Molecular Ion)              |
| 76  | Medium             | [M - HCN] <sup>+</sup>                        |
| 51  | Medium             | [C <sub>4</sub> H <sub>3</sub> ] <sup>+</sup> |

# Synthesis and Reactivity

## Synthesis

A common and efficient method for the synthesis of **2-ethynylpyridine** involves the desilylation of a protected precursor, 2-((trimethylsilyl)ethynyl)pyridine.





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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)